Ethyl 2,4-difluoro-3-methoxybenzoate
Description
Ethyl 2,4-difluoro-3-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. This compound is cataloged under the identifier AB15249 in commercial chemical databases, though its CAS number remains unspecified in available literature .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
WRRLHRBKCOUTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2,4-difluoro-3-methoxybenzoate with three closely related esters, emphasizing substituent effects on physicochemical properties and applications.
Ethyl 3,5-dibromo-4-methoxybenzoate (CAS 122136-05-4)
- Substituents : Bromine atoms at 3- and 5-positions, methoxy at 4-position.
- Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight (MW: ~371.97 g/mol) compared to the fluorine-containing analog (estimated MW: ~230.18 g/mol). Bromine’s lower electronegativity but higher leaving-group propensity may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions.
Ethyl 2,3-difluoro-4-hydroxybenzoate (CAS 1211346-22-1)
- Substituents : Fluorine at 2- and 3-positions, hydroxy group at 4-position.
- Key Differences: The hydroxy group introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the methoxy variant. Applications: Hydroxy-substituted benzoates are common in UV absorbers or pharmaceutical precursors, indicating divergent uses from methoxy analogs .
Ethyl 2,4-dichlorophenyl Acetate (CAS 41022-54-2)
- Substituents : Chlorine atoms on the phenyl ring of an acetate ester.
- Key Differences :
- Chlorine’s moderate electronegativity and steric bulk balance electronic and steric effects, differing from fluorine’s strong electron-withdrawal.
- The acetate ester group (vs. benzoate) reduces aromatic conjugation, altering UV stability and metabolic pathways.
- Applications: Chlorinated acetates are frequently used as synthetic intermediates in insecticides (e.g., mefluidide analogs) .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | 2,4-F; 3-OCH₃ | ~230.18 | Ester, Methoxy | Agrochemical intermediates |
| Ethyl 3,5-dibromo-4-methoxybenzoate | 3,5-Br; 4-OCH₃ | ~371.97 | Ester, Methoxy | Herbicide synthesis |
| Ethyl 2,3-difluoro-4-hydroxybenzoate | 2,3-F; 4-OH | ~218.16 | Ester, Hydroxy | Pharmaceuticals, UV filters |
| Ethyl 2,4-dichlorophenyl Acetate | 2,4-Cl (phenyl acetate) | ~233.51 | Ester, Chlorine | Insecticide intermediates |
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in this compound enhances the electron-deficient nature of the aromatic ring, favoring electrophilic reactions at meta/para positions. This contrasts with bromine’s polarizable but less electronegative profile in dibromo analogs .
- Solubility Trends : Methoxy and hydroxy groups dominate solubility profiles. The hydroxy variant’s hydrogen-bonding capacity may render it more suitable for aqueous-phase reactions, whereas methoxy groups enhance lipid solubility for agrochemical delivery .
- Stability : Fluorine’s small size and strong C-F bond confer thermal and oxidative stability, advantageous for long-lasting pesticidal formulations compared to chlorine-containing esters .
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